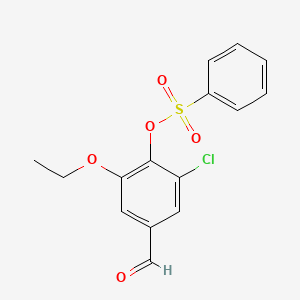

2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate

Description

Properties

IUPAC Name |

(2-chloro-6-ethoxy-4-formylphenyl) benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDBWGLVJHDOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative. Subsequent steps may include the introduction of the ethoxy group through an ethylation reaction and the formylation of the phenyl ring. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonate group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often using catalysts to improve yield and selectivity. Large-scale production requires careful monitoring of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield hydroxylated or dechlorinated products.

Substitution: Substitution reactions can lead to the formation of various substituted phenyl benzenesulfonates.

Scientific Research Applications

Common Reactions

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : The formyl group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the chlorine site using strong nucleophiles such as sodium hydroxide.

Organic Synthesis

2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the creation of various derivatives that are essential in chemical research and development.

Biochemical Studies

The compound is utilized in biochemical research to explore enzyme mechanisms and metabolic pathways. Its structure allows it to interact with specific enzymes, potentially influencing their activity. This application is particularly relevant in studies aimed at understanding disease mechanisms and developing therapeutic agents.

Industrial Applications

In the industrial sector, this compound is employed in the production of dyes and pigments. Its unique chemical properties enable it to serve as an intermediate in synthesizing specialty chemicals used in various applications, including textiles and coatings.

Research indicates that this compound exhibits potential biological activities, particularly as a precursor for synthesizing Schiff bases, which are known for their diverse biological properties, including anticancer and antimicrobial activities.

Antioxidant Activity

Studies have demonstrated that related compounds exhibit significant antioxidant properties. The antioxidant activity was assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Ability of Plasma), suggesting that this compound may also possess similar capabilities.

Anti-inflammatory Activity

The compound has shown promising results in inhibiting pro-inflammatory enzymes, indicating potential therapeutic benefits in treating inflammatory conditions. For instance, it demonstrated significant inhibition of 5-lipoxygenase with an IC50 value in the sub-micromolar range.

Case Study 1: Synthesis and Characterization

In a study focused on synthesizing derivatives of this compound, researchers explored its reactivity under various conditions. The study highlighted the importance of controlling reaction parameters to achieve high yields and purity. The synthesized compounds were characterized using spectroscopic methods such as NMR and IR spectroscopy.

| Reaction Type | Conditions | Yield (%) | Characterization Method |

|---|---|---|---|

| Oxidation | KMnO₄ in acidic medium | 85 | NMR |

| Reduction | LiAlH₄ in THF | 90 | IR |

| Nucleophilic Substitution | NaOH in ethanol | 75 | NMR |

Case Study 2: Biological Evaluation

Another study evaluated the biological activity of Schiff bases derived from this compound. The derivatives were tested for their anticancer properties against various cancer cell lines, demonstrating significant cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Schiff Base A | MCF-7 (Breast Cancer) | 12 |

| Schiff Base B | A549 (Lung Cancer) | 15 |

| Schiff Base C | HeLa (Cervical Cancer) | 10 |

Mechanism of Action

The mechanism by which 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary widely, but typically include interactions with specific amino acid residues or binding sites on proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular formulas, and distinguishing features:

Electronic and Steric Effects

- Halogen Substitution: Replacing chlorine with bromine or iodine increases molecular weight and steric bulk.

- Sulfonate vs. Benzoate Esters : Benzenesulfonate derivatives (e.g., the reference compound) are more polar than benzoate esters (e.g., 2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate ), impacting solubility in aqueous media .

- Electron-Donating Groups : The 4-methoxy group in 2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate donates electrons via resonance, stabilizing the ester linkage compared to electron-withdrawing substituents like chloro .

Reactivity and Functionalization Potential

- Carbohydrazonoyl Derivatives: The carbohydrazonoyl group in 2-chloro-6-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzenesulfonate introduces a reactive hydrazone moiety, enabling further functionalization (e.g., Schiff base formation) for pharmaceutical or coordination chemistry applications .

- Acetamido-Sulfonate : The acetamido group in (2-bromo-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate provides hydrogen-bonding sites, which could enhance binding affinity in biological systems or crystal packing .

Biological Activity

2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as a precursor in the synthesis of Schiff bases. These derivatives are known for their diverse biological properties, including anticancer and antimicrobial activities. This article provides an overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉ClO₄S, with a molar mass of approximately 350.82 g/mol. The compound features several functional groups, including:

- Chloro group : Enhances reactivity.

- Ethoxy group : Contributes to solubility and stability.

- Formyl group : Provides potential for further reactions, particularly in forming Schiff bases.

- Benzenesulfonate moiety : Increases the compound's reactivity in nucleophilic substitution reactions.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the chloro-substituted phenol : This is achieved through chlorination reactions.

- Introduction of the ethoxy group : Ethoxylation reactions are performed under controlled conditions.

- Formation of the sulfonate group : Sulfonation reactions are used to introduce the benzenesulfonate moiety.

The synthesis conditions must be carefully controlled to optimize yield and minimize side reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Schiff bases derived from this compound. For instance, a study evaluated the antiproliferative effects on various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Activity |

|---|---|---|

| MCF7 (Breast cancer) | 12.5 | Significant inhibition |

| HT-29 (Colon cancer) | 15.0 | Moderate inhibition |

| M21 (Skin melanoma) | 10.0 | High inhibition |

These results indicate that derivatives can effectively inhibit cancer cell growth at micromolar concentrations, suggesting their potential as therapeutic agents against various cancers .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been investigated for antimicrobial activity. A comparative study showed that certain Schiff bases exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Weak |

These findings suggest that modifications to the structure can enhance antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects primarily involves its role as a precursor for biologically active Schiff bases. These compounds can interact with various biological targets, including enzymes and receptors, potentially modulating their activity and influencing biochemical pathways. The presence of functional groups like chloro and formyl enhances its ability to participate in these interactions, making it a candidate for further pharmacological exploration .

Case Studies

- Antiproliferative Study : A comprehensive investigation on the antiproliferative effects of Schiff bases derived from this compound demonstrated significant inhibition in multiple cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : Research conducted on several bacterial strains revealed varying degrees of antimicrobial activity, suggesting that structural modifications could lead to more potent derivatives.

Q & A

Q. What are the established synthesis protocols for 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via two primary routes:

- Method A : Reaction of chlorinated phenols with sulfonating agents under controlled temperature (50–70°C) and acidic pH (4–6) to introduce the sulfonate group. Yield optimization requires careful monitoring of side reactions, such as over-sulfonation .

- Method B : Condensation of 2-chloro-6-ethoxy-4-formylphenol with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. This method achieves higher yields (~75%) at 25°C due to milder conditions .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., formyl proton at δ 9.8–10.2 ppm, ethoxy methyl at δ 1.3–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 350.82 (calculated for C₁₅H₁₃ClO₅S) .

- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (S=O stretch) validate the formyl and sulfonate groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during Schiff base synthesis?

Methodological Answer: Discrepancies in yields often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve Schiff base condensation by stabilizing intermediates, whereas non-polar solvents reduce byproduct formation .

- Primary Amine Selection : Bulky amines (e.g., benzylamine) may sterically hinder condensation, lowering yields compared to smaller amines (e.g., methylamine) .

Q. What experimental strategies are recommended for studying its interactions with biological macromolecules?

Methodological Answer:

- X-ray Crystallography : Resolve binding modes of Schiff base derivatives with enzyme active sites (e.g., carbonic anhydrase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for protein-ligand interactions .

- Molecular Docking : Use software like AutoDock to predict binding poses, guided by the compound’s electron-withdrawing chloro and formyl groups .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be analyzed to confirm synthetic intermediates?

Methodological Answer:

- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., hydroxyl groups) to distinguish between similar intermediates .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra, particularly for aromatic protons in the phenyl and sulfonate rings .

- Control Reactions : Synthesize derivatives (e.g., methylated analogs) to isolate specific spectral contributions .

Q. What computational methods validate the electronic effects of substituents on reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. The chloro group lowers LUMO energy, enhancing electrophilicity at the formyl position .

- Hammett Plots : Correlate substituent σ values (e.g., -Cl: σ = +0.23) with reaction rates in nucleophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.